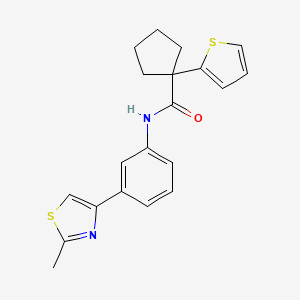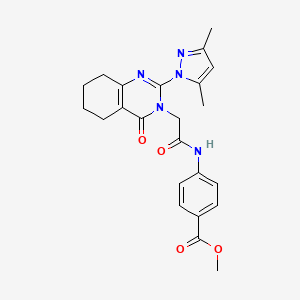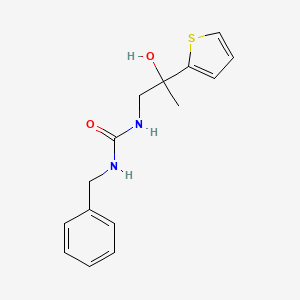
1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea is a compound that belongs to the class of urea derivatives. These compounds are of significant interest due to their potential biological activities and their ability to form hydrogen bonds, which is crucial for their association with various biological targets. The urea moiety is known for its ability to engage in hydrogen bonding, which can be a key factor in the interaction with biological molecules.
Synthesis Analysis
The synthesis of urea derivatives often involves the reaction of an isocyanate with an amine. In the case of 1-benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, the synthesis would likely involve the reaction of a suitable benzyl isocyanate with a thiophen-2-yl propylamine. The presence of a hydroxy group in the molecule suggests that there may be additional steps to protect and deprotect this functional group during the synthesis process. Although the specific synthesis of this compound is not detailed in the provided papers, similar compounds have been synthesized and characterized using techniques such as NMR spectroscopy and X-ray crystallography .
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea moiety, which can form intramolecular and intermolecular hydrogen bonds. The structure is influenced by the substituents attached to the urea nitrogen atoms. In the case of 1-benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea, the substituents include a benzyl group and a thiophen-2-yl propyl group, which can impact the overall conformation and hydrogen bonding pattern of the molecule. X-ray crystallography has been used to confirm the structure of similar urea derivatives in the crystalline state .
Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions, primarily due to their ability to form hydrogen bonds. They can associate with other molecules that have complementary hydrogen bonding capabilities, such as 2-amino-1,8-naphthyridines and benzoates, as studied in the provided papers . The substituent effect on the association of urea derivatives with these molecules has been investigated, revealing that electron-donating substituents can lead to the formation of multiple complexes due to electronic repulsions .
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. The presence of hydrogen bonding can affect their solubility, melting point, and boiling point. The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, can be calculated using quantum chemical methods, providing insight into the reactivity and stability of the molecule . Additionally, the molecular electrostatic potential map can be calculated to understand the distribution of electronic density, which is important for predicting sites of reactivity .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as chalcones, have been reported to interact with cox-1 enzyme and trpa1 channels .
Mode of Action
It’s known that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Compounds with similar structures have been reported to affect various cellular and sensory signaling pathways .
Pharmacokinetics
A compound with a similar structure, chalcone, has been reported to show good pharmacokinetic properties .
Result of Action
Compounds with similar structures have been reported to exhibit antifungal activity .
Action Environment
It’s known that the rate of reaction of similar compounds can be affected by differences in electronegativity .
Propriétés
IUPAC Name |
1-benzyl-3-(2-hydroxy-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-15(19,13-8-5-9-20-13)11-17-14(18)16-10-12-6-3-2-4-7-12/h2-9,19H,10-11H2,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUIPIJDGKCQLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)NCC1=CC=CC=C1)(C2=CC=CS2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-hydroxy-2-(thiophen-2-yl)propyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B3019615.png)
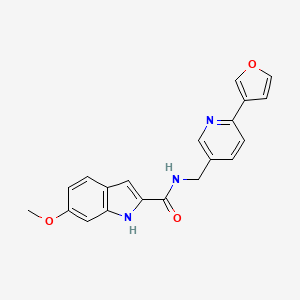
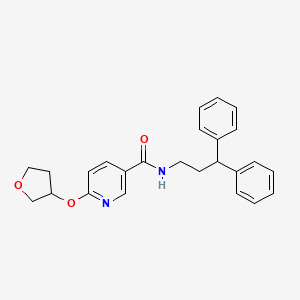
![2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3019621.png)
![2-[2-(ethylthio)-5,7-dioxo-6-phenyl-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-4(5H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B3019622.png)
![Benzyl 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B3019623.png)
![methyl 2-((Z)-2-(cinnamoylimino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3019624.png)
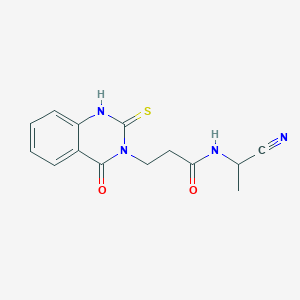
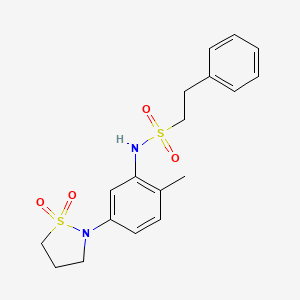

![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethoxy)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3019629.png)
![Isopropyl 6-bromo-5-[(2,2-dimethylpropanoyl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3019630.png)
